molecular formula C12H12ClN3O2 B1433954 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-D] pyrimidine-5-carboxylic acid CAS No. 852219-10-4

4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-D] pyrimidine-5-carboxylic acid

Cat. No.: B1433954
CAS No.: 852219-10-4
M. Wt: 265.69 g/mol
InChI Key: RJEIAWXWQCVUFH-UHFFFAOYSA-N
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Description

4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-D] pyrimidine-5-carboxylic acid is a heterocyclic compound characterized by its fused pyrrole and pyrimidine ring system, with a chlorine atom at the 4-position and a cyclopentyl group at the 7-position.

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-D] pyrimidine-5-carboxylic acid are various kinase proteins . Kinase proteins play a crucial role in signal transduction pathways, regulating cellular processes such as growth, division, and death .

Mode of Action

This compound interacts with its kinase targets through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . This interaction results in the inhibition of the kinase proteins, thereby disrupting the signal transduction pathways they regulate .

Biochemical Pathways

The inhibition of kinase proteins by this compound affects various biochemical pathways. These include pathways involved in cell growth and division, apoptosis, and other cellular processes . The disruption of these pathways can lead to downstream effects such as the arrest of cell growth or induction of cell death .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of kinase proteins, disruption of signal transduction pathways, and potential induction of cell death . These effects make the compound a promising candidate for the development of therapeutic agents, particularly for the treatment of diseases like cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound exhibits stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, proper storage of the compound is essential to maintain its efficacy .

Biochemical Analysis

Biochemical Properties

4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-D] pyrimidine-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that regulate cell growth, differentiation, and apoptosis . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can have downstream effects on various cellular processes .

Cellular Effects

The effects of this compound on cells are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the MAPK/ERK pathway, which is involved in cell proliferation and survival . By inhibiting key kinases in this pathway, this compound can induce cell cycle arrest and apoptosis in certain cancer cell lines . Furthermore, this compound can affect the expression of genes involved in metabolic processes, leading to alterations in cellular metabolism and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, inhibiting their catalytic activity. For instance, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, preventing the transfer of phosphate groups to substrate molecules . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions can lead to changes in cellular function and behavior, contributing to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of kinase activity and alterations in gene expression . These temporal effects are important considerations for researchers using this compound in biochemical assays and experiments.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and primarily affect specific biochemical pathways . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve significant biochemical and cellular effects . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of this compound in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can have distinct biochemical properties and may contribute to the overall effects of the compound . Additionally, this compound can influence metabolic flux and alter the levels of key metabolites in cells . Understanding these metabolic pathways is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by efflux transporters, which regulate its intracellular concentration . Additionally, it can bind to plasma proteins, affecting its distribution and bioavailability in tissues . The localization and accumulation of this compound in specific cellular compartments can influence its biochemical effects and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . In the nucleus, it can interact with DNA and transcription factors, affecting gene expression and cellular responses . In the mitochondria, it can influence mitochondrial function and energy production . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-D] pyrimidine-5-carboxylic acid typically involves multiple steps. One common method starts with the α-alkylation of diethyl malonate with allyl bromide, followed by cyclization with amidine to form a six-membered bislactam ring . Another method involves the use of 6-chloro-5-(2,2-diethoxyethyl)-4-pyrimidinamine as a starting material, which undergoes cyclization in the presence of hydrochloric acid in water .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The operational simplicity and practicality of these methods make them suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-D] pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-D] pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. This makes it a valuable scaffold for developing targeted therapies .

Properties

IUPAC Name

4-chloro-7-cyclopentylpyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c13-10-9-8(12(17)18)5-16(7-3-1-2-4-7)11(9)15-6-14-10/h5-7H,1-4H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEIAWXWQCVUFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C3=C2N=CN=C3Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857404
Record name 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852219-10-4
Record name 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Starting material (1B, 10 g, 29 mmole) was taken in 500 mL DMF and 100 mL H2O together with palladium acetate (0.32 g, 1.4 mmole). The reaction mixture was stirred in a pressure reactor at 50° C. under 100 psi carbon monoxide for 6.5 h and room temperature for 16 h. The reaction mixture was then concentrated and residue triturated with 100 mL of 1:1 EtOAc/Ch2Cl2 followed by 50 mL CH2Cl2, The solid was collected after filtration and dried over P2O5 to furnish 21 g of an off-white solid. This solid was then triturated with a mixture of formic acid/H2O (21 mL/5 mL). The solid collected after filtration and drying over P2O5 furnished 6.5 g of 1 C (m/z 265.1, retention time 2.5 min. with HPLC method 1).
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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100 mL
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0 (± 1) mol
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Reaction Step Three
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500 mL
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0.32 g
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Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-D] pyrimidine-5-carboxylic acid
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4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-D] pyrimidine-5-carboxylic acid
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4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-D] pyrimidine-5-carboxylic acid
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4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-D] pyrimidine-5-carboxylic acid
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4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-D] pyrimidine-5-carboxylic acid
Reactant of Route 6
4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-D] pyrimidine-5-carboxylic acid

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